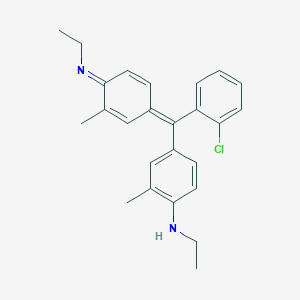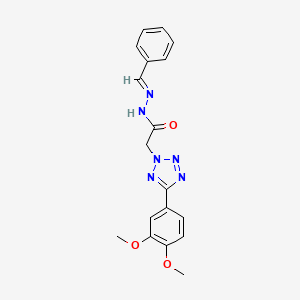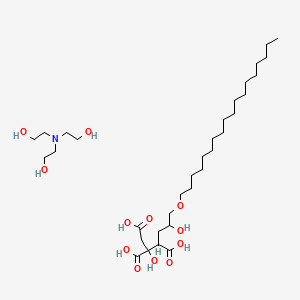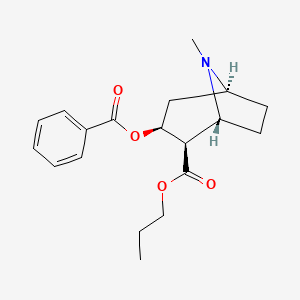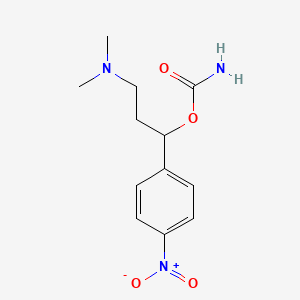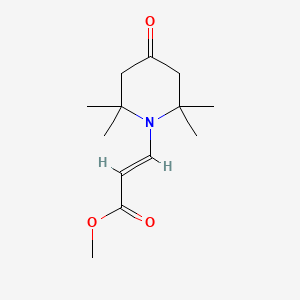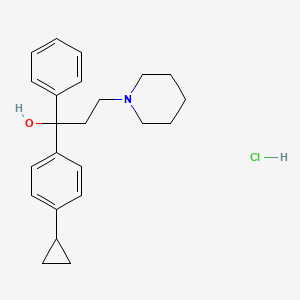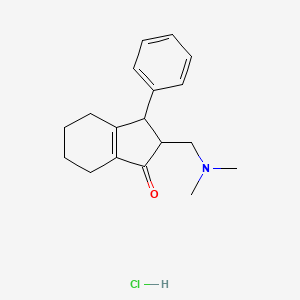
2-((Dimethylamino)methyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Dimethylamino)methyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, a phenyl group, and a tetrahydroindanone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroindanone Core: This can be achieved through a Friedel-Crafts acylation reaction where a phenyl group is introduced to a cyclohexanone derivative.
Introduction of the Dimethylamino Group: This step involves the reaction of the intermediate with dimethylamine under controlled conditions to form the dimethylamino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydroindanone core, converting it to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohol derivatives of the tetrahydroindanone core.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2-((Dimethylamino)methyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-((Dimethylamino)methyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The phenyl group and tetrahydroindanone core contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-((Dimethylamino)methyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 2-((Dimethylamino)methyl)-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness
2-((Dimethylamino)methyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride is unique due to its specific structural features, such as the tetrahydroindanone core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
88364-29-8 |
|---|---|
分子式 |
C18H24ClNO |
分子量 |
305.8 g/mol |
IUPAC 名称 |
2-[(dimethylamino)methyl]-3-phenyl-2,3,4,5,6,7-hexahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-19(2)12-16-17(13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(16)20;/h3-5,8-9,16-17H,6-7,10-12H2,1-2H3;1H |
InChI 键 |
XNLXABFSGUJNGY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1C(C2=C(C1=O)CCCC2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


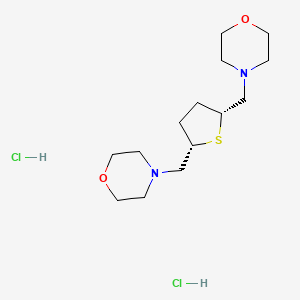

![pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12775518.png)
